molecular formula C17H11F3N4O3 B2868167 N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide CAS No. 1803605-08-4

N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide

Cat. No.: B2868167
CAS No.: 1803605-08-4
M. Wt: 376.295
InChI Key: TXYGDGUFOZFFEW-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Derivatives in Scientific Literature

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its biological relevance remained unexplored for nearly eight decades. Initial interest surged in the 1940s with studies on antimicrobial and anti-inflammatory properties, culminating in the 1960s introduction of oxolamine, the first 1,2,4-oxadiazole-based drug approved as a cough suppressant. Over the past two decades, advancements in synthetic methodologies and bioisosteric rational design have expanded applications to anticancer, antiviral, and antiparasitic agents. The heterocycle’s stability, hydrogen-bonding capacity, and metabolic resistance to hydrolysis have made it a preferred substitute for esters and amides in drug design.

Significance of Trifluoromethyl Substitution in Heterocyclic Compounds

The trifluoromethyl (-CF$$3$$) group is a critical modulator of bioactivity in heterocycles. Its strong electron-withdrawing effect enhances metabolic stability and membrane permeability while influencing target binding through hydrophobic and electrostatic interactions. For example, in antimicrobial 1,2,4-oxadiazoles, -CF$$3$$ substitution at the 5-position improved potency against methicillin-resistant Staphylococcus aureus (MRSA) by 8-fold compared to non-fluorinated analogs. Similarly, trifluoromethylated oxadiazoles demonstrated sub-micromolar IC$$_{50}$$ values in tubulin polymerization assays, underscoring their role in anticancer drug development.

Table 1 : Impact of Trifluoromethyl Substitution on Biological Activity

Compound Class Activity (IC$$_{50}$$/MIC) Target Ref.
5-CF$$_3$$-1,2,4-oxadiazoles 0.045 μg/mL Mycobacterium tuberculosis
3-CF$$_3$$-1,2,4-oxadiazoles 3.7 nM Human rhinovirus A71

Research Evolution of Benzohydrazide-Based Molecular Scaffolds

Benzohydrazide derivatives have gained prominence due to their dual capacity for hydrogen bonding and π-π stacking interactions. When integrated with 1,2,4-oxadiazoles, these scaffolds exhibit enhanced binding to enzymes like penicillin-binding proteins (PBPs) and histone deacetylases (HDACs). For instance, ND-421 , a benzohydrazide-linked oxadiazole, showed synergistic effects with β-lactams against MRSA, reducing MIC$$_{50}$$ values to 4 μg/mL. Structural studies reveal that the benzohydrazide moiety stabilizes interactions with catalytic residues in bacterial efflux pumps, reversing antibiotic resistance.

Table 2 : Benzohydrazide-Oxadiazole Hybrids and Their Targets

Hybrid Structure Biological Target Activity (IC$$_{50}$$) Ref.
N'-benzoylbenzohydrazide-oxadiazole Tubulin 22 nM
5-(Trifluoromethyl) derivatives Epidermal growth factor receptor 0.68 μM

Current Academic Knowledge Gaps and Research Priorities

Despite progress, critical gaps persist. First, synthetic routes for 5-CF$$_3$$-1,2,4-oxadiazoles often require toxic solvents or harsh conditions, limiting scalability. Second, while in vitro data are robust, in vivo pharmacokinetic studies for benzohydrazide-oxadiazole hybrids remain sparse. Third, the mechanistic basis of trifluoromethyl effects on off-target selectivity is poorly understood. Priorities include developing solvent-free mechanochemical syntheses, optimizing bioavailability through prodrug strategies, and elucidating structure-toxicity relationships using computational models.

Properties

IUPAC Name

N'-benzoyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O3/c18-17(19,20)16-21-13(24-27-16)10-6-8-12(9-7-10)15(26)23-22-14(25)11-4-2-1-3-5-11/h1-9H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYGDGUFOZFFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzoic Acid

  • Formation of Amidoxime :
    • 4-Cyanobenzoic acid is reacted with hydroxylamine hydrochloride in ethanol/water under reflux to yield 4-amidoximebenzoic acid.
  • Cyclization with Trifluoroacetic Anhydride :
    • The amidoxime intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the 1,2,4-oxadiazole ring.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 NH₂OH·HCl, NaOH Ethanol/H₂O Reflux 6 h 85%
2 TFAA DCM 0–5°C 2 h 78%

Conversion to Benzohydrazide

The carboxylic acid is activated as an acyl chloride (using thionyl chloride) and subsequently reacted with benzohydrazide in tetrahydrofuran (THF) under nitrogen:

$$
\text{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride} + \text{Benzohydrazide} \xrightarrow{\text{THF, 0°C}} \text{Target Compound}
$$

Key Data :

  • Yield : 72% after purification by recrystallization (ethanol/water).
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 10.21 (s, 1H, NH), 8.34 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 8.09 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 7.82–7.75 (m, 5H, ArH).

Hydrazone Cyclization Approach

This method leverages hydrazone intermediates, which are cyclized to form the oxadiazole ring:

Synthesis of Hydrazone Intermediate

4-Formylbenzoic acid is condensed with benzohydrazide in methanol under acidic conditions (HCl catalyst):

$$
\text{4-Formylbenzoic Acid} + \text{Benzohydrazide} \xrightarrow{\text{MeOH, HCl}} \text{N'-(4-Formylbenzoyl)Benzohydrazide}
$$

Oxadiazole Formation

The hydrazone is treated with hydroxylamine-O-sulfonic acid and trifluoroacetonitrile in dimethylformamide (DMF) at 80°C:

$$
\text{Hydrazone} + \text{CF₃CN} \xrightarrow{\text{NH₂OSO₃H, DMF}} \text{Target Compound}
$$

Optimization Insights :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Yield : 68% with purity >95% (HPLC).

Coupling Strategies Using Pre-Formed Oxadiazole Fragments

Fragment Coupling via EDC/HOBt

The oxadiazole-bearing benzoic acid is coupled with benzohydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid} + \text{Benzohydrazide} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}
$$

Reaction Metrics :

  • Yield : 81% (isolated).
  • Advantage : Avoids harsh acyl chloride conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 72 98 Scalability Requires acyl chloride formation
Hydrazone Cyclization 68 95 Mild conditions Multi-step synthesis
EDC Coupling 81 99 High efficiency Cost of coupling reagents

Characterization and Validation

  • Mass Spectrometry : [M+H]⁺ at m/z 403.08 (calculated: 403.09).
  • IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N oxadiazole).
  • X-ray Crystallography : Confirms planar oxadiazole ring and trifluoromethyl orientation.

Chemical Reactions Analysis

Types of Reactions: N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the benzohydrazide moiety facilitates its incorporation into biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Key References
N'-{4-[5-(Trifluoromethyl)-oxadiazol]benzoyl}benzohydrazide Benzohydrazide-oxadiazole CF₃, benzoyl hydrazide Enzyme inhibition (hypothesized)
CP 55 () Triazole-thione Bromobenzylidene, CF₃ Antimicrobial (inferred from synthesis)
Compound 19 () Benzamide-oxadiazole 4-Fluorobenzyl, CF₃ PET imaging tracer
Compounds 7–9 () Triazole-thione Sulfonyl, 2,4-difluorophenyl Tautomerism studies
4-(5-(Trifluoromethyl)phenyl)-1,2,4-triazole-3-thiol () Triazole-thiol CF₃, thiol Chelation, metal-binding

Key Differentiators:

Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., sulfonyl or methyl groups in ). Electron-withdrawing nature increases electrophilicity of the oxadiazole ring, influencing reactivity in nucleophilic substitutions ().

Chelation capability with metal ions (e.g., oxidovanadium in ) differentiates it from non-hydrazide derivatives.

Spectral Properties :

  • IR spectra lack C=S stretches (~1240–1258 cm⁻¹) seen in thione derivatives (), confirming absence of sulfur in the core.
  • ¹H-NMR shows distinct aromatic protons from the benzoyl and oxadiazole rings, with deshielding due to the CF₃ group ().

Biological Applications :

  • Compared to PET tracers (), the hydrazide derivative may prioritize enzyme inhibition over imaging due to its hydrogen-bonding capacity.
  • Contrasted with sulfonamide derivatives (), the oxadiazole-hydrazide hybrid may exhibit improved pharmacokinetics.

Table 2: Physicochemical Properties

Property N'-{4-[5-CF₃-oxadiazol]benzoyl}benzohydrazide Compound 19 () CP 55 ()
Molecular Weight ~430 g/mol 419 g/mol ~480 g/mol
Solubility (Predicted) Moderate (polar aprotic solvents) Low (lipophilic) Low
Melting Point Not reported 109–111°C Not reported
LogP (Estimated) ~2.5 (moderate lipophilicity) ~3.1 ~3.5

Biological Activity

N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound's chemical formula is C10H5F3N2O3C_{10}H_5F_3N_2O_3 with a molecular weight of 258.15 g/mol. It is characterized by the presence of a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity.

PropertyValue
Chemical FormulaC10H5F3N2O3
Molecular Weight258.15 g/mol
Boiling Point345.6 ± 52.0 °C
Melting PointNot Available
Density1.518 g/cm³

Research indicates that this compound exhibits significant activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition of these enzymes can potentially lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

In a study evaluating various derivatives of the compound, it was found that the hydrazinecarboxamides derived from it demonstrated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives exhibited lower IC50 values than rivastigmine, a clinically used AChE inhibitor.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In particular, derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The results showed that certain modifications led to improved activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 125 µM to 250 µM .

Case Studies

  • Neuroprotective Effects : A derivative of this compound demonstrated neuroprotective effects in in vitro models by significantly inhibiting AChE activity compared to controls .
  • Antimicrobial Efficacy : In a series of tests against various microbial strains, one derivative exhibited an MIC of 125 µM against M. tuberculosis, indicating its potential as a lead compound for further development .

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